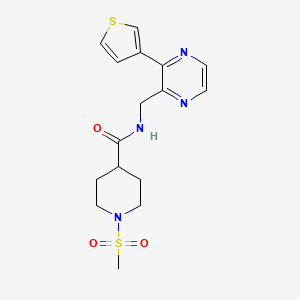

1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide

Description

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-25(22,23)20-7-2-12(3-8-20)16(21)19-10-14-15(18-6-5-17-14)13-4-9-24-11-13/h4-6,9,11-12H,2-3,7-8,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORPDTVAYLWFIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Pyrazine and Thiophene Rings: The pyrazine and thiophene rings can be attached through nucleophilic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

The compound has been investigated for several biological activities, including:

-

Anticancer Activity :

- Studies have indicated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation in various models, including breast and colon cancer cell lines .

- A specific study demonstrated that the compound inhibited the growth of human cervical carcinoma (HeLa) cells, showcasing its potential as an anticancer agent .

- Antimicrobial Properties :

- Neurological Applications :

Case Study 1: Anticancer Activity

A study published in 2021 evaluated the anticancer effects of piperidine derivatives, including those similar to 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide. The results indicated that these compounds significantly downregulated key signaling pathways involved in tumor growth, particularly the STAT3 pathway, which is crucial in various cancers .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis of thiophene-containing compounds, researchers found that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, a common target for antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the thiophene and pyrazine moieties can significantly influence its pharmacological properties. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against cancer cell lines |

| Alteration of the methylsulfonyl group | Enhanced solubility and bioavailability |

| Variations in chain length on pyrazine | Improved interaction with biological targets |

Mécanisme D'action

The mechanism of action of 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s piperidine-4-carboxamide core is shared with several analogs, but substituent variations lead to distinct physicochemical and biological profiles:

Electronic and Steric Effects

- Thiophene vs.

- Methylsulfonyl vs. Trifluoromethyl : The methylsulfonyl group in the target compound is less electron-withdrawing than the trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzamide derivatives [] , which may reduce metabolic oxidation but improve solubility .

Activité Biologique

1-(Methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Methylsulfonyl Group : A sulfonyl group attached to a methyl group, which may enhance solubility and bioavailability.

- Thiophene and Pyrazine Moieties : These heterocyclic structures are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various signaling pathways, which may result in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease progression, such as kinases or phosphatases.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

Pharmacological Profile

Recent studies have highlighted the compound's pharmacological properties, including its efficacy in various biological assays:

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

-

In Vitro Studies :

- A study reported that the compound exhibited a dose-dependent inhibition of target enzyme activity in cell-free assays, with IC50 values indicating potent activity at low concentrations .

- Another investigation demonstrated that treatment with the compound led to reduced cell proliferation in cancer cell lines, suggesting potential anticancer properties .

- In Vivo Studies :

Safety and Toxicology

Preliminary toxicity assessments suggest that the compound has a favorable safety profile, with no significant adverse effects reported at therapeutic concentrations. Further studies are necessary to establish comprehensive safety data.

Q & A

Basic: What are the recommended synthetic routes for 1-(methylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperidine Core Modification : Start with piperidine-4-carboxylic acid derivatives. Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Pyrazine-Thiophene Intermediate : Synthesize the pyrazine-thiophene fragment separately. For example, Suzuki coupling may link thiophen-3-ylboronic acid to a halogenated pyrazine precursor .

Amide Coupling : Use carbodiimide-based reagents (e.g., HBTU or EDC) to couple the sulfonylated piperidine with the pyrazine-thiophene methylamine derivative. Optimize reaction conditions (e.g., THF, 0–25°C, 12–24 hours) to maximize yield .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity (e.g., methylsulfonyl protons at δ 3.0–3.2 ppm; thiophene aromatic signals at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 437.1) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradients). Monitor for byproducts from incomplete coupling or sulfonylation .

- X-ray Crystallography : If crystals are obtainable, resolve 3D structure to validate stereochemistry and intermolecular interactions .

Advanced: How can researchers design in vitro assays to evaluate biological activity?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to known targets of sulfonamide-piperidine analogs (e.g., kinases, GPCRs) .

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinases). Include positive controls (e.g., staurosporine for kinases) and measure IC₅₀ values .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. For antimicrobial activity, use microdilution methods (MIC determination) .

- Data Normalization : Account for solvent effects (e.g., DMSO <0.1%) and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced: How do structural modifications to the thiophene or pyrazine moieties influence pharmacological activity?

Methodological Answer:

- Thiophene Modifications : Replace thiophene with furan or phenyl to alter lipophilicity. Compare logP values (e.g., thiophene: ~2.1 vs. furan: ~1.8) and assess impact on membrane permeability .

- Pyrazine Substituents : Introduce electron-withdrawing groups (e.g., -Cl) at the pyrazine 5-position to enhance electrophilicity and target binding. Evaluate potency shifts via SAR tables .

- Piperidine Sulfonylation : Replace methylsulfonyl with acetyl or tert-butyl groups to modulate steric hindrance. Use molecular docking to predict binding affinity changes .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproduce Key Studies : Replicate assays under identical conditions (e.g., cell line, serum concentration).

- Control Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate reagents (e.g., commercial kinase libraries) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size). Identify outliers linked to assay sensitivity (e.g., luminescence vs. fluorescence detection) .

- Cross-Validate with Orthogonal Methods : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Advanced: What computational strategies predict target interactions and optimize binding affinity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model compound binding to homology-built targets (e.g., kinase ATP-binding pockets). Prioritize poses with favorable Gibbs free energy (ΔG ≤ -8 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Train models on analogs’ IC₅₀ data. Highlight critical descriptors (e.g., polar surface area, H-bond donors) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.